molecular formula C23H24F2N2O B6084584 [3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol

[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol

Cat. No.: B6084584
M. Wt: 382.4 g/mol
InChI Key: LKPJEYWEEFRIIM-UHFFFAOYSA-N
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Description

[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and an isoquinolinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step involves the use of a difluorophenyl reagent, such as 2,4-difluorobenzyl chloride, in the presence of a base to introduce the difluorophenyl group onto the piperidine ring.

    Attachment of the Isoquinolinylmethyl Group: The isoquinolinylmethyl group can be introduced through a nucleophilic substitution reaction using isoquinolin-5-ylmethyl chloride.

    Reduction to Form the Methanol Group: The final step involves the reduction of a carbonyl group to form the methanol group, typically using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and isoquinolinylmethyl groups may enhance its binding affinity and specificity for these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol: Unique due to its specific substitution pattern and functional groups.

    Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Isoquinoline Derivatives: Compounds with isoquinoline rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[3-[(2,4-difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O/c24-20-6-5-17(22(25)11-20)12-23(16-28)8-2-10-27(15-23)14-19-4-1-3-18-13-26-9-7-21(18)19/h1,3-7,9,11,13,28H,2,8,10,12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPJEYWEEFRIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)(CC4=C(C=C(C=C4)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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